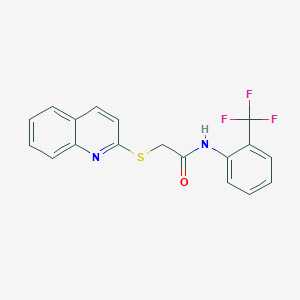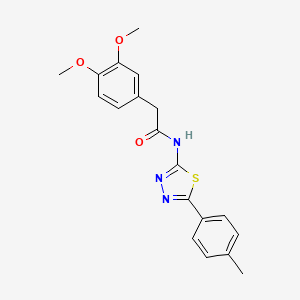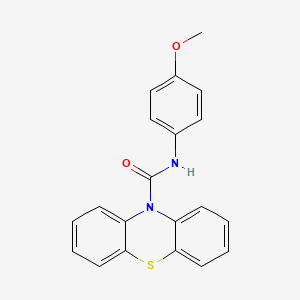
2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure similar to naphthalene but with a nitrogen atom in one of the rings. This class of compounds, particularly those with substitutions that include acetamide groups, has been extensively studied for various biological activities, including antitubercular, antidepressant, and antimicrobial properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and the introduction of various substituents to the quinoline core to enhance biological activity. For instance, a series of 2-(quinoline-4-yloxy)acetamides was synthesized using cycloalkyl and electron-donating groups to decrease carbonyl electrophilicity, leading to potent antitubercular agents . Another method includes the intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride under mild conditions to produce polysubstituted quinolin-2(1H)-ones . These synthetic approaches highlight the versatility and the potential for structural diversity within the quinoline acetamide class of compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their biological activity. For example, the spatial orientation of amide derivatives can affect anion coordination, as seen in the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which adopts a tweezer-like geometry . The molecular structure can also dictate the self-assembly of molecules, leading to channel-like structures through weak interactions .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The 2-(quinoline-4-yloxy)acetamides, for instance, have shown activity against Mycobacterium tuberculosis strains, indicating that these compounds can interact with biological targets such as the cytochrome bc1 complex . The chemical stability and reactivity of these compounds are crucial for their function as potential therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, permeability, and metabolic stability, are critical for their drug-like characteristics. The leading compounds in the 2-(quinoline-4-yloxy)acetamide series exhibited good kinetic solubility, high permeability, and a low rate of in vitro metabolism, which are desirable properties for oral administration and in vivo effectiveness . These properties are essential for the further development of these compounds as drug candidates.
科学的研究の応用
Chemical Properties and Structural Analysis
- The study by Kalita & Baruah (2010) explored different spatial orientations of amide derivatives, including compounds related to "2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide," demonstrating their complex geometries and interactions such as weak C–H⋯π and C–H⋯O interactions that contribute to channel-like structures in their crystalline forms (D. Kalita & J. Baruah, 2010).
- Karmakar, Sarma, & Baruah (2007) analyzed the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, revealing how the crystal structure and fluorescence emission of these compounds are influenced by protonation and interaction with other molecules (A. Karmakar, R. Sarma, & J. Baruah, 2007).
Biological Activities and Potential Therapeutic Uses
- Pissinate et al. (2016) described the potent in vitro inhibition of Mycobacterium tuberculosis growth by 2-(quinolin-4-yloxy)acetamides, highlighting their activity against drug-resistant strains and lack of apparent toxicity, indicating a potential for developing new antitubercular therapies (K. Pissinate et al., 2016).
- Zhou et al. (2012) synthesized a fluorescent sensor based on a quinoline platform, demonstrating high selectivity and sensitivity for detecting cadmium ions, showcasing the application of quinoline derivatives in environmental monitoring and bioimaging (Xiaoyan Zhou et al., 2012).
Antimicrobial and Antiprotozoal Activities
- Patel et al. (2017) explored the antimicrobial and antiprotozoal activities of quinoxaline-oxadiazole hybrids, demonstrating promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting the potential of these compounds in treating infectious diseases (N. Patel et al., 2017).
特性
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)13-6-2-4-8-15(13)22-16(24)11-25-17-10-9-12-5-1-3-7-14(12)23-17/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTCUWPTKJAEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)
![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)
![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)
![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)
![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)



![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)
